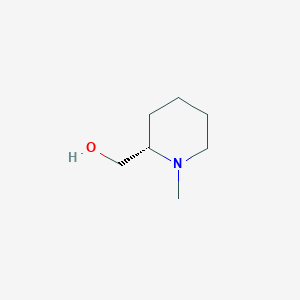

(S)-(1-Methylpiperidin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357383 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-04-1 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Amino Alcohol

An In-Depth Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol

This compound, a chiral amino alcohol, represents a class of organic compounds pivotal to modern chemical synthesis and pharmaceutical development.[1] Its structure, which incorporates a stereogenic center, a hydroxyl group, and a tertiary amine within a piperidine ring, makes it a highly valuable and versatile building block.[1][2] The precise three-dimensional arrangement of these functional groups allows it to serve as an effective chiral ligand in asymmetric catalysis, guiding reactions to produce a specific enantiomer of a desired product.[1] This stereochemical control is of paramount importance in the synthesis of pharmaceuticals, where different enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and applications of this compound for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its molecular structure, from which its physical and chemical behaviors emerge.

Caption: 2D structure of this compound with chiral center indicated.

The molecule's key features are the (S)-configured stereocenter at the C2 position of the piperidine ring, the nucleophilic hydroxyl group, and the basic tertiary amine. These elements govern its reactivity, solubility, and interaction with other molecules.

| Property | Value | Source(s) |

| CAS Number | 136030-04-1 | [3][4][5] |

| Molecular Formula | C₇H₁₅NO | [3][4][5] |

| Molecular Weight | 129.20 g/mol | [4][5][6] |

| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [3][4][5][7] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP | 0.40090 | [5] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥98% | [4][7] |

Spectroscopic Profile: A Structural Verification System

The elucidation and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.[8][9] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group on the nitrogen will appear as a singlet. The protons on the piperidine ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The methylene protons of the hydroxymethyl group will also be diastereotopic and appear as distinct signals, coupled to the proton at the chiral center (C2). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The chemical shifts will be characteristic for the N-methyl group, the five carbons of the piperidine ring, and the hydroxymethyl carbon.[10]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[9][11]

-

A broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

-

Strong C-H stretching vibrations will be observed in the 3000-2800 cm⁻¹ region.

-

A C-O stretching band will appear in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

-

The molecular ion peak (M⁺) would be observed at m/z = 129.

-

Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z = 98, and other cleavages of the piperidine ring.

Synthesis and Chiral Integrity

The enantioselective synthesis of piperidine derivatives is a significant area of research in organic chemistry.[12][13] A plausible and efficient route to synthesize this compound involves the N-methylation of a commercially available chiral precursor, (S)-Piperidin-2-ylmethanol. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, as it is mild and typically proceeds without racemization of the adjacent chiral center.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis via N-methylation.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

Causality: This protocol is chosen for its high yield, use of inexpensive reagents, and conditions that are unlikely to cause racemization. Formic acid and formaldehyde generate an in-situ iminium ion, which is subsequently reduced by another equivalent of formic acid (acting as a hydride donor). This avoids harsh bases or alkylating agents that could compromise the chiral center.

-

Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-Piperidin-2-ylmethanol (1.0 eq).[14]

-

Reagent Addition: Add an aqueous solution of formaldehyde (37%, ~2.5 eq) followed by formic acid (98%, ~2.5 eq). The addition of formic acid should be done cautiously as the initial reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of a saturated sodium hydroxide solution. This step neutralizes the excess formic acid and deprotonates the product.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.[3]

Applications in Research and Development

The unique stereochemical and functional group arrangement of this compound makes it a valuable tool in several advanced chemical applications.

Asymmetric Catalysis

Chiral amino alcohols are well-established as highly effective ligands in a variety of metal-catalyzed asymmetric reactions.[1] The nitrogen and oxygen atoms of this compound can chelate to a metal center (e.g., Zinc, Ruthenium, Rhodium), creating a rigid and well-defined chiral environment.

Caption: Role of a chiral amino alcohol ligand in asymmetric catalysis.

This chiral complex can then effectively differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. An example is the enantioselective addition of diethylzinc to aldehydes to form chiral secondary alcohols, which are crucial intermediates in pharmaceutical synthesis.[2]

Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] this compound serves as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[16][17] Its incorporation can influence the molecule's conformation, binding affinity to biological targets, and pharmacokinetic properties (ADME).[15] Research has shown its utility in creating compounds for dermatological conditions and as intermediates for potential anti-obesity agents.[16]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[6][7] The racemic mixture or related compounds can be corrosive.[14][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Work should be conducted in a well-ventilated fume hood.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for stereoselective synthesis and a valuable component in the drug discovery pipeline. Its well-defined chiral structure, combined with the strategic placement of reactive functional groups, provides chemists with a reliable building block for constructing complex molecular architectures with high stereochemical fidelity. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. This compound | 136030-04-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 136030-04-1 [chemicalbook.com]

- 4. CAS 136030-04-1 | this compound - Synblock [synblock.com]

- 5. This compound | CAS#:136030-04-1 | Chemsrc [chemsrc.com]

- 6. 1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 136030-04-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. This compound(136030-04-1) 1H NMR [m.chemicalbook.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. This compound, CasNo.136030-04-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. 136030-04-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol (CAS: 136030-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methylpiperidin-2-yl)methanol, a chiral amino alcohol, is a versatile building block in modern organic synthesis. Its rigid piperidine scaffold and stereogenic center make it a valuable component in the development of complex molecules, particularly in the field of asymmetric catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications in asymmetric synthesis. While specific pharmacological data for this compound is not extensively documented, its structural motif is present in numerous biologically active molecules, highlighting its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to yellow or brown liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 136030-04-1 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | |

| IUPAC Name | [(2S)-1-methyl-2-piperidinyl]methanol | |

| Physical Form | Liquid | |

| Storage | Store at room temperature in a dry, sealed place. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Commercially available spectral data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data not explicitly found in search results, but is available from chemical suppliers. | Data not explicitly found in search results, but is available from chemical suppliers. |

Infrared (IR) Spectroscopy

| Assignment | **Wavenumber (cm⁻¹) ** |

| O-H stretch | ~3400 (broad) |

| C-H stretch (alkane) | ~2850-2950 |

| C-O stretch | ~1050 |

| C-N stretch | ~1000-1250 |

Characteristic peak ranges for the functional groups present.

Mass Spectrometry

| m/z | Assignment |

| 129 | [M]⁺ |

| 98 | [M - CH₂OH]⁺ |

Predicted fragmentation pattern based on the molecular structure.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, (S)-piperidin-2-ylmethanol (also known as (S)-pipecolinol). Two primary methods for this transformation are direct alkylation and reductive amination.

Synthesis via N-Methylation of (S)-Piperidin-2-ylmethanol

Experimental Protocol: N-Methylation via Reductive Amination

This protocol is a representative example adapted from general procedures for the N-methylation of secondary amines.

Materials:

-

(S)-Piperidin-2-ylmethanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (S)-piperidin-2-ylmethanol in a suitable flask, add an excess of aqueous formaldehyde solution.

-

To this mixture, add an excess of formic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is complete when the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Applications in Asymmetric Synthesis

This compound and its structural analogs are valuable chiral ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes and imines. The chiral center in proximity to the coordinating nitrogen and oxygen atoms can effectively induce stereoselectivity in the formation of new carbon-carbon bonds.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example for screening the efficacy of this compound as a chiral ligand.

Materials:

-

This compound

-

Anhydrous Toluene

-

Diethylzinc (1.0 M in hexanes)

-

Freshly distilled Benzaldehyde

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL). To this solution, add diethylzinc (e.g., 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature. Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.

-

Reaction Execution: Cool the flask containing the catalyst solution to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) to the flask. Slowly add diethylzinc (1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 24 hours.

-

Work-up and Purification: After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol. Determine the yield of the purified product and the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Relevance in Drug Development

While specific pharmacological studies on this compound are limited in the public domain, the piperidine scaffold is a well-established privileged structure in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, effects on the central nervous system, and as anticancer and antimicrobial agents. The introduction of a methyl group on the piperidine nitrogen can significantly influence a compound's pharmacological profile, affecting its potency, selectivity, and metabolic stability.

The primary role of this compound in drug development is as a chiral building block. Its stereochemically defined structure allows for the synthesis of enantiomerically pure drug candidates, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Safety Information

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chiral intermediate with significant potential in asymmetric synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications. For researchers and drug development professionals, this compound serves as a key building block for the construction of complex, stereochemically defined molecules with potential therapeutic applications. Further research into the direct biological activities of this compound and its derivatives may unveil new opportunities in medicinal chemistry.

References

A Technical Guide to (S)-(1-Methylpiperidin-2-yl)methanol: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

(S)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that serves as a pivotal building block in synthetic organic chemistry and medicinal research. Its distinct stereochemistry, combined with the versatile piperidine scaffold, makes it a valuable precursor for developing complex molecular architectures, particularly in the realm of pharmaceuticals targeting the central nervous system. This guide provides an in-depth analysis of its core molecular and physical properties, outlines a representative synthetic and characterization workflow, discusses its key applications, and summarizes essential safety and handling protocols.

Core Molecular and Physical Properties

This compound is a substituted piperidine derivative characterized by a methyl group on the nitrogen atom and a hydroxymethyl group at the chiral second position. Its fundamental properties are critical for its application in chemical synthesis and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| CAS Number | 136030-04-1 | [1][2][3][6] |

| IUPAC Name | [(2S)-1-methylpiperidin-2-yl]methanol | |

| Common Synonyms | (S)-(-)-2-Hydroxymethyl-1-methylpiperidine | [3] |

| Appearance | Clear colorless to yellow or brown liquid | [4] |

| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [1][3] |

| Storage Conditions | Store at room temperature in a dry, sealed container | [1][2] |

Chemical Structure and Stereochemical Significance

The utility of this compound is fundamentally linked to its structure: a six-membered saturated heterocycle containing a nitrogen atom (the piperidine ring) and a defined stereocenter at the C2 position.

Caption: 2D structure of this compound.

The "(S)" designation indicates a specific three-dimensional arrangement of the hydroxymethyl group, which is crucial for stereoselective interactions with biological targets like enzymes and receptors. In drug development, enantiomeric purity is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[7] The piperidine scaffold itself is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[8]

Synthesis and Spectroscopic Characterization

The synthesis of enantiomerically pure this compound is a key process for its application. While multiple routes exist, a common strategy involves the modification of a chiral starting material, such as (S)-pipecolic acid.

Representative Synthetic Workflow

This protocol describes a plausible, two-step conversion from (S)-pipecolic acid. The choice of reagents is critical for maintaining stereochemical integrity and achieving high yield.

Caption: Synthetic workflow from (S)-Pipecolic Acid.

Experimental Protocol:

-

Reduction of (S)-Pipecolic Acid:

-

Rationale: The carboxylic acid group must be reduced to a primary alcohol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). To prevent side reactions with the amine, the starting acid is often first converted to its methyl or ethyl ester.

-

Step 1 (Esterification): Dissolve (S)-pipecolic acid in methanol and add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours to form the methyl ester. Remove the solvent under reduced pressure.

-

Step 2 (Reduction): Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Add a solution of the methyl ester in THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Step 3 (Workup): Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate to yield crude (S)-piperidin-2-yl)methanol.

-

-

N-Methylation (Eschweiler-Clarke Reaction):

-

Rationale: This classic reaction provides an efficient and high-yield method for methylating the secondary amine without affecting the alcohol and while preserving the chiral center. It uses formic acid and formaldehyde as the source of the methyl group.

-

Step 1: To the crude (S)-piperidin-2-yl)methanol, add formic acid and aqueous formaldehyde.

-

Step 2: Heat the mixture to reflux for 8-12 hours. CO₂ evolution will be observed.

-

Step 3: Cool the reaction mixture and make it basic by adding a saturated solution of sodium carbonate.

-

Step 4: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product. Further purification can be achieved by distillation or column chromatography.

-

Structural Verification Protocol

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system.

-

¹H NMR Spectroscopy: Used to confirm the proton environment. Key expected signals include a singlet for the N-methyl group, multiplets for the piperidine ring protons, and signals corresponding to the CH₂OH group.

-

¹³C NMR Spectroscopy: Used to verify the number and type of carbon atoms. Distinct signals for the N-methyl, the piperidine ring carbons, and the hydroxymethyl carbon should be present.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. An ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 130.2.

-

Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess, e.e.). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

Several chemical suppliers offer access to reference spectra (NMR, HPLC, LC-MS) for this compound, which can be used for comparison.[1][9]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several high-value chemical research domains.[7]

Caption: Relationship between structural features and applications.

-

Chiral Building Block: Its primary application is as a chiral synthon. It provides a pre-defined stereocenter that can be incorporated into larger, more complex molecules. This is especially critical in the synthesis of chiral drugs, where stereochemistry dictates biological function.[10]

-

Asymmetric Catalysis: The amino alcohol functionality allows it to serve as a precursor for chiral ligands. These ligands can coordinate with metal centers to create catalysts that drive chemical reactions to produce one enantiomer of a product preferentially.[7]

-

CNS Drug Development: The piperidine motif is prevalent in drugs targeting the central nervous system.[8] This compound and its derivatives are often used as starting points for synthesizing novel analgesics, antipsychotics, and other neuro-active agents due to the scaffold's ability to interact with neurotransmitter receptors.[10] Research has also explored derivatives as potential enzyme inhibitors for treating diseases like Chagas disease.[7]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

| Hazard Information | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. CAS 136030-04-1 | this compound - Synblock [synblock.com]

- 2. 136030-04-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:136030-04-1 | Chemsrc [chemsrc.com]

- 4. 1-Methylpiperidine-2-methanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. (1-METHYLPIPERIDIN-2-YL)METHANOL | CAS 20845-34-5 [matrix-fine-chemicals.com]

- 6. This compound [sobekbio.com]

- 7. This compound | 136030-04-1 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(136030-04-1) 1H NMR [m.chemicalbook.com]

- 10. (R)-(1-Methylpiperidin-2-yl)methanol [myskinrecipes.com]

Synonyms for (S)-(1-Methylpiperidin-2-yl)methanol

An In-depth Technical Guide on (S)-(1-Methylpiperidin-2-yl)methanol: Synthesis, Properties, and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of this compound, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides plausible experimental protocols for its synthesis and its utilization in the preparation of local anesthetics, and discusses the mechanism of action of these pharmaceuticals.

Introduction and Synonyms

This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it particularly useful in the development of enantiomerically pure drugs.

Synonyms:

-

(S)-(-)-2-hydroxymethyl-1-methylpiperidine

-

[(2S)-1-methyl-2-piperidinyl]methanol

-

(S)-1-Methyl-2-piperidine methanol

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 136030-04-1 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg | [1][2] |

| IUPAC Name | [(2S)-1-methylpiperidin-2-yl]methanol | [1] |

| MDL Number | MFCD20489103 | [1][3] |

| Purity | ≥98% | [3] |

| Storage Conditions | Dry, sealed place | [3] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Methylpiperidine-2-carboxylic acid.

Experimental Protocol: Reduction of (S)-1-Methylpiperidine-2-carboxylic acid

Materials:

-

(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.

-

The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Application in the Synthesis of Ropivacaine

This compound is a key precursor for the synthesis of the local anesthetic Ropivacaine. The synthesis involves the conversion of the alcohol to a suitable leaving group, followed by amidation and N-alkylation. A more direct route starts from the related (S)-pipecolic acid. Below is a protocol adapted from known syntheses of Ropivacaine.

Experimental Protocol: Synthesis of Ropivacaine Hydrochloride

This multi-step synthesis starts from (S)-pipecolic acid, a closely related chiral precursor.

Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

(S)-pipecolic acid is reacted with thionyl chloride in an inert solvent like toluene to form the acid chloride.

-

The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine) to form (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Step 2: N-propylation to form Ropivacaine

-

The (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent such as acetonitrile.

-

A base, such as potassium carbonate, and 1-bromopropane are added to the solution.

-

The reaction mixture is heated to reflux until the reaction is complete (monitored by HPLC).

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield crude Ropivacaine base.

Step 3: Formation of Ropivacaine Hydrochloride Monohydrate

-

The crude Ropivacaine base is dissolved in a suitable solvent like acetone.

-

Concentrated hydrochloric acid is added to adjust the pH to acidic, leading to the precipitation of Ropivacaine hydrochloride.

-

The precipitate is collected by filtration, washed with cold acetone, and can be recrystallized from an acetone/water mixture to yield pure Ropivacaine hydrochloride monohydrate.

Quantitative Data for Ropivacaine Synthesis

| Parameter | Value |

| Starting Material | (S)-pipecolic acid |

| Overall Yield | Approximately 50-60% |

| Chiral Purity (ee) | >99.5% |

| Final Product Form | Hydrochloride Monohydrate |

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Ropivacaine Synthesis Workflow Diagram

Caption: Synthetic workflow for Ropivacaine Hydrochloride.

Mechanism of Action: Local Anesthetics

Ropivacaine, synthesized from a derivative of this compound, is a local anesthetic that functions by blocking nerve impulses.

Signaling Pathway

Local anesthetics like Ropivacaine exert their effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular portion of the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve conduction results in a loss of sensation in the area supplied by the nerve.

Signaling Pathway Diagram

Caption: Signaling pathway of local anesthetics like Ropivacaine.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of enantiomerically pure local anesthetics such as Ropivacaine. The detailed experimental protocols and workflow diagrams provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties and synthetic applications is crucial for the continued development of safer and more effective pharmaceuticals.

References

The Cornerstone of Stereoselectivity: A Technical Guide to Chiral Amino Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a vital class of organic compounds that have become indispensable tools in the field of asymmetric synthesis. Their unique bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to form rigid, stereochemically-defined environments around a metal center or to act as powerful organocatalysts. This inherent chirality is pivotal in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. This technical guide provides an in-depth exploration of the significance of chiral amino alcohols, detailing their application in key asymmetric transformations, providing experimental protocols, and visualizing the underlying mechanistic principles.

Core Principles and Applications

The efficacy of chiral amino alcohols in asymmetric catalysis stems from their ability to form stable chelate complexes with a variety of metal catalysts. This coordination restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral pocket that dictates the facial selectivity of substrate approach. This principle is elegantly demonstrated in two of the most significant applications of chiral amino alcohols: the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral amino alcohols is in the catalysis of the enantioselective addition of diethylzinc to aldehydes, a reaction that produces valuable chiral secondary alcohols with high yields and excellent enantioselectivities.[1][2] The chiral amino alcohol, in the presence of diethylzinc, forms a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group in a stereocontrolled manner.

Table 1: Performance of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine | 2 | Toluene | 0 | 98 | 98 (R) | [1] |

| (1S,2R)-(+)-N,N-Dibutylnorephedrine | 5 | Toluene | 0 | 95 | 94 (R) | [1] |

| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 8 | Toluene | 25 | >95 | 99 (S) | [1] |

| N-(9-Phenylfluoren-9-yl) β-amino alcohol (4e) | 10 | Toluene | 0 | 92 | 97 (S) | [1] |

Asymmetric Reduction of Ketones

Chiral amino alcohols are also precursors to highly effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. A prominent example is their use in the formation of chiral oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction.[3][4] In this reaction, the chiral amino alcohol reacts with a borane source to form the oxazaborolidine, which then coordinates to both the borane reducing agent and the ketone, facilitating a highly enantioselective hydride transfer.

Another powerful method is the Noyori asymmetric transfer hydrogenation, which often employs chiral amino alcohol-derived ligands in combination with ruthenium or rhodium catalysts.[5][6] This method uses a simple hydrogen source, such as isopropanol or formic acid, to reduce ketones with exceptional enantioselectivity.

Table 2: Performance of Chiral Amino Alcohol-Based Catalysts in the Asymmetric Reduction of Acetophenone

| Chiral Ligand/Catalyst System | Hydrogen Source | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2S)-Aminoindanol / [RhCp*Cl2]2 | Isopropanol | KOH | 25 | >99 | 97 (R) | [7] |

| (1R,2S)-(+)-cis-1-Amino-2-indanol / [RuCl2(p-cymene)]2 | Isopropanol | KOH | 28 | >95 | 95 (R) | [5] |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine | Borane-THF | - | 25 | 97 | 96.5 (S) |

Pharmaceutical Applications: Building Blocks for Life-Saving Drugs

The ability to synthesize single-enantiomer compounds is of paramount importance in drug development. Chiral amino alcohols are key starting materials and intermediates in the synthesis of a wide array of pharmaceuticals.

Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for treating hypertension and other cardiovascular conditions. Its synthesis often involves the use of a chiral amino alcohol or the resolution of a racemic intermediate. One common synthetic route involves the reaction of 1-naphthol with epichlorohydrin, followed by ring-opening of the resulting epoxide with isopropylamine. The chirality is introduced by using a chiral directing agent during the epoxide formation or by resolving the intermediate chlorohydrin.[8][9][10][11][12]

HIV Protease Inhibitors

Many potent HIV protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART), contain chiral amino alcohol moieties within their complex structures.[13][14][15][16][17] For instance, the synthesis of Darunavir involves intermediates that are chiral amino alcohols.[14] These chiral centers are crucial for the precise three-dimensional fit of the inhibitor into the active site of the HIV protease enzyme, leading to effective viral replication inhibition.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

Chiral amino alcohol ligand (e.g., (-)-3-exo-(Dimethylamino)isoborneol - DAIB)

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Freshly distilled Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol ligand (0.02 mmol, 2 mol%).

-

Dissolve the ligand in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution of the ligand.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl2(p-cymene)]2

-

Chiral amino alcohol ligand (e.g., (1R,2S)-Aminoindanol)

-

Anhydrous Isopropanol

-

Potassium hydroxide (KOH)

-

Acetophenone

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) in anhydrous isopropanol (5 mL).

-

Stir the mixture at room temperature for 20 minutes to form the catalyst complex.

-

In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

-

To the catalyst mixture, add the KOH solution (0.1 mL, 0.01 mmol) and stir for another 10 minutes.

-

Add acetophenone (1.0 mmol) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 28 °C) and monitor its progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions catalyzed by chiral amino alcohols is governed by the formation of well-defined transition states. Visualizing these pathways is crucial for understanding the source of enantioselectivity and for the rational design of new catalysts.

Enantioselective Addition of Diethylzinc to an Aldehyde

The catalytic cycle is believed to involve the formation of a dimeric zinc complex containing the chiral amino alcohol ligand. This complex then coordinates the aldehyde, and the ethyl group is delivered to one face of the carbonyl, dictated by the steric environment created by the chiral ligand.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Noyori Asymmetric Transfer Hydrogenation

The mechanism of Noyori's asymmetric transfer hydrogenation is a concerted, metal-ligand bifunctional process. The active catalyst is a ruthenium hydride species containing the chiral amino alcohol-derived ligand. The hydride on the metal and the proton on the nitrogen of the ligand are transferred to the ketone in a six-membered ring transition state.

Caption: Simplified mechanism of Noyori asymmetric transfer hydrogenation.

CBS Reduction of a Ketone

The Corey-Bakshi-Shibata (CBS) reduction involves the formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and a borane source. This catalyst coordinates to both the borane reducing agent and the ketone, leading to a highly organized transition state that directs the hydride delivery to one enantiotopic face of the carbonyl.

Caption: Catalytic cycle of the CBS reduction of a ketone.

Conclusion

Chiral amino alcohols are a versatile and powerful class of compounds that have had a profound impact on the field of asymmetric synthesis. Their ready availability from the chiral pool, their modular nature allowing for fine-tuning of steric and electronic properties, and their high efficiency in a range of important chemical transformations have solidified their position as privileged ligands and catalysts. For researchers in academia and industry, particularly those in drug development, a deep understanding of the applications and mechanisms of chiral amino alcohols is essential for the efficient and stereoselective synthesis of the next generation of therapeutic agents. The continued development of novel chiral amino alcohol-based catalysts promises to further expand the capabilities of asymmetric synthesis, enabling the creation of increasingly complex and valuable chiral molecules.

References

- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 2. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

The Strategic Role of (S)-(1-Methylpiperidin-2-yl)methanol as a Chiral Building Block in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(1-Methylpiperidin-2-yl)methanol, a notable chiral amino alcohol, has emerged as a critical building block in modern organic and medicinal chemistry. Its inherent chirality, coupled with the presence of both a hydroxyl and a tertiary amine functional group within a piperidine scaffold, makes it a versatile precursor for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in asymmetric catalysis and as a scaffold for bioactive molecules.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective application. The following table summarizes its key physicochemical data.

| Property | Value |

| CAS Number | 136030-04-1 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Predicted to be a liquid |

| Boiling Point | 189.0 ± 13.0 °C at 760 mmHg |

| Purity | Typically ≥ 98% |

| Storage | Sealed in a dry environment at room temperature |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective strategy involves the reduction of a chiral piperidine-2-carboxylic acid derivative. The following workflow illustrates a representative synthetic pathway.

Caption: A representative synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound from (S)-Piperidine-2-carboxylic acid

Step 1: N-Methylation of (S)-Piperidine-2-carboxylic acid

-

To a solution of (S)-Piperidine-2-carboxylic acid in an appropriate solvent (e.g., methanol), add an excess of aqueous formaldehyde.

-

To this mixture, add an excess of formic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Methylpiperidine-2-carboxylic acid.

Step 2: Esterification of (S)-1-Methylpiperidine-2-carboxylic acid

-

Dissolve the (S)-1-Methylpiperidine-2-carboxylic acid in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl ester.

Step 3: Reduction of the Methyl Ester

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the methyl ester of (S)-1-Methylpiperidine-2-carboxylic acid in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the final product.

Application in Asymmetric Catalysis

Chiral amino alcohols like this compound are highly valued as ligands in asymmetric catalysis.[1] Their ability to coordinate with metal centers creates a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. A prominent application of structurally similar chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for producing chiral secondary alcohols.

While specific performance data for this compound in this context is not extensively reported in peer-reviewed literature, the following protocol, adapted from studies on analogous chiral piperazine derivatives, serves as a strong starting point for its application as a chiral ligand.[2]

Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde

The proposed catalytic cycle involves the in-situ formation of a chiral zinc-ligand complex, which then orchestrates the enantioselective transfer of an ethyl group to the aldehyde.

Caption: A proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line glassware and syringes

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (e.g., 0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2.0 mL).

-

To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.

-

Stir the mixture for 30 minutes at room temperature to facilitate the in-situ formation of the zinc-ligand complex.

-

-

Reaction Execution:

-

Cool the flask containing the catalyst solution to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 mmol) to the flask.

-

Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

-

Work-up and Purification:

-

After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Analysis:

-

Determine the yield of the product, (S)-1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Hypothetical Performance Data

The following table presents hypothetical performance data for the use of this compound as a ligand in the asymmetric addition of diethylzinc to benzaldehyde. This data is extrapolated from studies on similar ligands and should serve as a benchmark for experimental investigation.

| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | 0 | 24 | >90 | >95 (S) |

| 2 | 2 | 0 | 24 | >90 | >90 (S) |

| 3 | 5 | 25 | 12 | >95 | >85 (S) |

Role in Drug Discovery and Development

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3] The introduction of a chiral center, as in this compound, provides a platform for developing stereospecific ligands, which is crucial for optimizing target engagement and minimizing off-target effects.

Derivatives of the closely related (S)-piperidin-2-ylmethanol have been investigated as inhibitors of enzymes such as Δ24(25)-sterol methyl transferase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This suggests a potential role for this compound derivatives in the development of novel therapeutics for infectious diseases. While a specific signaling pathway directly modulated by a drug derived from this building block is not yet established in the literature, its utility as a scaffold for enzyme inhibitors points towards its potential in targeting various cellular signaling cascades.

The following diagram illustrates a general workflow for the screening of new chiral ligands in the development of bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 3. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Piperazine Derivatives: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry and a versatile ligand in asymmetric catalysis. The introduction of chirality to this scaffold unlocks a three-dimensional chemical space, leading to derivatives with enhanced potency, selectivity, and novel functionalities. This technical guide provides an in-depth overview of the burgeoning research applications of chiral piperazine derivatives, focusing on their synthesis, catalytic activity, and therapeutic potential.

Asymmetric Catalysis: Enabling Enantioselective Transformations

Chiral piperazine derivatives have emerged as highly effective ligands and catalysts in a variety of asymmetric transformations, consistently affording high yields and excellent enantioselectivities. Their rigid, well-defined chiral environment allows for precise control over the stereochemical outcome of reactions.

Asymmetric Hydrogenation

A facile method for the synthesis of chiral piperazines is through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides. This method has been shown to produce a wide range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with up to 96% enantiomeric excess (ee).[1][2][3]

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [1]

| Substrate (Pyrazinium Salt) | Catalyst System | Solvent | Yield (%) | ee (%) |

| N-(2-isopropoxycarbonylbenzyl)-2-phenylpyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | >99 | 91 |

| N-(2-isopropoxycarbonylbenzyl)-2-(4-methoxyphenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | 98 | 90 |

| N-(2-isopropoxycarbonylbenzyl)-2-(4-chlorophenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene/1,4-Dioxane | >99 | 92 |

| N-benzyl-2,3-dimethylpyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 95 | 91 |

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones provides a route to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. These intermediates can be subsequently reduced to the corresponding chiral piperazines.[4][5][6]

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [5]

| Piperazin-2-one Substrate | Allylic Electrophile | Ligand | Yield (%) | ee (%) |

| 1-Benzoyl-3-methyl-3-(methoxycarbonyl)piperazin-2-one | Allyl acetate | (S)-t-Bu-PHOX | 85 | 95 |

| 1-Benzoyl-3-benzyl-3-(methoxycarbonyl)piperazin-2-one | Cinnamyl acetate | (S)-t-Bu-PHOX | 92 | 98 |

| 1-(4-Methoxybenzoyl)-3-methyl-3-(methoxycarbonyl)piperazin-2-one | Allyl acetate | (S)-t-Bu-PHOX | 88 | 96 |

Enantioselective Henry (Nitroaldol) Reaction

Chiral piperazine-derived Schiff base ligands, in the presence of copper(II) ions, have been shown to catalyze the enantioselective Henry reaction between aldehydes and nitromethane, yielding β-nitroalcohols with high yields and enantioselectivities.[7]

Table 3: Copper-Catalyzed Asymmetric Henry Reaction [7]

| Aldehyde | Catalyst (Cu(II) complex of chiral piperazine-Schiff base) | Yield (%) | er (enantiomeric ratio) |

| Benzaldehyde | Ligand 1 | 98 | 91:9 |

| 4-Nitrobenzaldehyde | Ligand 1 | 95 | 90:10 |

| 4-Chlorobenzaldehyde | Ligand 1 | 96 | 92:8 |

| 2-Naphthaldehyde | Ligand 1 | 94 | 89:11 |

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The inherent biological relevance of the piperazine ring, combined with the stereochemical diversity offered by chiral centers, makes these derivatives highly attractive for drug discovery.

Neuroscience: Targeting Dopamine and Serotonin Receptors

Chiral piperazine derivatives have been extensively explored as ligands for dopamine and serotonin receptors, which are key targets for the treatment of various central nervous system (CNS) disorders.[8][9][10][11][12][13][14][15][16] The specific stereochemistry of these derivatives often dictates their binding affinity and selectivity for different receptor subtypes.

Table 4: Binding Affinities (Ki, nM) of Chiral Piperazine Derivatives for Dopamine and Serotonin Receptors [14][15]

| Compound | D₂ Receptor | D₃ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₇ Receptor |

| (R)-(+)-1 | 15.2 | 2.5 | 5.8 | 25.6 | 12.3 |

| (S)-(-)-1 | 45.8 | 18.7 | 22.1 | 89.4 | 45.6 |

| Compound 8c | >1000 | >1000 | 1.2 | 350 | 2.5 |

| Compound 20b | 250 | 150 | 0.8 | 15 | 3.1 |

Oncology: Anticancer Agents

Arylpiperazine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[17][18] These derivatives can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 5: In Vitro Anticancer Activity (IC₅₀, µM) of Chiral Piperazine Derivatives [19]

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| Compound 5a | 8.5 | 12.3 | 10.1 |

| Compound 7c | 5.2 | 7.8 | 6.5 |

| Doxorubicin (Control) | 0.9 | 1.2 | 1.0 |

Antiviral and Other Therapeutic Areas

The structural versatility of chiral piperazine derivatives has led to their investigation in a broad range of other therapeutic areas, including as antiviral agents, α-glucosidase inhibitors, and urease inhibitors.[20][21][22]

Table 6: Diverse Biological Activities of Chiral Piperazine Derivatives

| Application | Target | Compound Example | Activity (IC₅₀) |

| Antiviral (HIV) | CCR5 | Not specified | 0.03-0.15 µM |

| α-Glucosidase Inhibition | Yeast α-glucosidase | Pyrimidinyl-piperazine carboxamide | 0.44 µM |

| Urease Inhibition | Jack bean urease | Piperazine-based benzimidazole | 0.15 µM |

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[1]

-

To a dried Schlenk tube under an argon atmosphere, add the pyrazinium salt (0.2 mmol), [Ir(COD)Cl]₂ (0.002 mmol, 1 mol%), and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.0044 mmol, 2.2 mol%).

-

Add the appropriate solvent (3 mL).

-

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 600 psi).

-

Stir the reaction mixture at the specified temperature for the required time (e.g., 30 °C for 36 h).

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the chiral piperazine product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation[5]

-

To a flame-dried vial under an argon atmosphere, add the piperazin-2-one substrate (1.0 equiv), Pd₂(pmdba)₃ (5 mol%), and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 12.5 mol%).

-

Add anhydrous toluene to achieve the desired concentration (e.g., 0.014 M).

-

Add the allylic electrophile (1.2 equiv).

-

Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral SFC or HPLC analysis.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Future Perspectives

The field of chiral piperazine derivatives continues to be a vibrant area of research with immense potential. Future efforts will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies. In medicinal chemistry, the exploration of these derivatives as modulators of new and challenging biological targets, as well as their application in targeted drug delivery and as PET imaging agents, will undoubtedly expand. The continued synergy between advances in asymmetric catalysis and medicinal chemistry will be crucial in unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ricerca.uniba.it [ricerca.uniba.it]

- 16. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Piperidine Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a vast number of pharmaceuticals.[1][2] As a six-membered nitrogenous heterocycle, it is a common core in over twenty classes of pharmaceuticals and numerous alkaloids.[2][3] The therapeutic efficacy of piperidine-containing drugs is often intrinsically linked to the precise three-dimensional arrangement of substituents on the piperidine ring.[3][4] Consequently, the development of robust and efficient stereoselective methods for the synthesis of chiral piperidine derivatives is a paramount objective in modern drug discovery and development.[1][5] This technical guide provides an in-depth overview of key contemporary strategies for the stereoselective synthesis of piperidine scaffolds, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies and Quantitative Data

A variety of powerful strategies have been developed to access enantioenriched piperidine derivatives. These can be broadly categorized into transition metal-catalyzed reactions, organocatalytic methods, and chemo-enzymatic approaches. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and efficient means to construct chiral piperidine rings. Rhodium, palladium, and copper-based catalytic systems are particularly prominent.

Rhodium-Catalyzed Asymmetric Reactions:

Rhodium catalysts have been successfully employed in a range of asymmetric transformations to yield chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to 3-substituted tetrahydropyridines with high enantioselectivity.[6][7] Another powerful approach is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which allows for the construction of polysubstituted piperidines.[8][9][10]

| Reaction Type | Catalyst/Ligand | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | High | N/A | Excellent | [6] |

| [2+2+2] Cycloaddition | Rhodium(I) with chiral ligand | Alkenylisocyanates & Alkynes | Good | >19:1 | High | [8][9][10] |

| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Pyridinium salts | Good | Excellent | Excellent | [11] |

Copper-Catalyzed Asymmetric Reactions:

Copper-catalyzed reactions, such as the dearomatization/borylation of pyridines, have emerged as a valuable tool for the synthesis of chiral piperidines.[12] This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates.[12]

| Reaction Type | Catalyst/Ligand | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |

| Dearomatization/Borylation | Cu(I) with chiral ligand | Pyridine derivatives | Good | Good | High | [12] |

Organocatalytic Syntheses

Organocatalysis provides a metal-free alternative for the stereoselective synthesis of piperidines. These reactions often utilize small organic molecules, such as proline derivatives, to induce chirality. Domino reactions, where multiple bonds are formed in a single pot, are a hallmark of this approach.

| Reaction Type | Catalyst | Substrate Scope (Example) | Yield (%) | dr | ee (%) | Reference |

| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehydes & Nitroolefins | Good | High | Excellent | [1] |

| Cascade Amido-Michael/Hemiaminal | Quinine-derived squaramide | Malonamides & Cinnamaldehydes | Good | up to 19:1 | >90 | [2] |

| Three-Component Mannich | Chiral amine auxiliary | 1,3-bis-trimethylsilylenol ether, Aldehydes, Amines | 53-Good | Excellent | N/A | [13] |

Experimental Protocols

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines.[6]

Catalyst Pre-formation:

-

In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a 7 mL dram vial equipped with a magnetic stir bar.

-

Seal the vial with a rubber septum.

Reaction Setup:

-

Purge the vial with argon three times.

-

Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial.

-

Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

-

Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

Workup and Purification:

-

After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted tetrahydropyridine.

Organocatalytic Domino Michael Addition/Aminalization

This protocol describes a domino reaction to form polysubstituted piperidines with four contiguous stereocenters.[1]

Reaction Setup:

-

To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

Workup and Purification:

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Chemo-Enzymatic Asymmetric Dearomatization

This protocol utilizes a chemo-enzymatic cascade for the synthesis of chiral piperidines.

Step 1: Reduction of Pyridinium Salt

-

To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

-

Stir the reaction for 1 hour at room temperature.